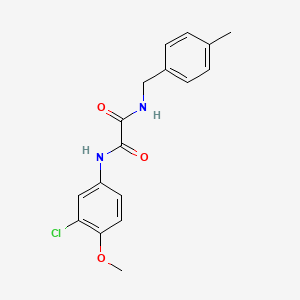

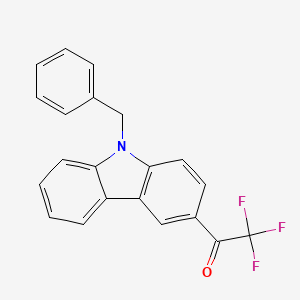

![molecular formula C21H19N3O5S2 B4621052 N~2~-(甲基磺酰基)-N~2~-(3-硝基苯基)-N~1~-[2-(苯硫基)苯基]甘氨酰胺](/img/structure/B4621052.png)

N~2~-(甲基磺酰基)-N~2~-(3-硝基苯基)-N~1~-[2-(苯硫基)苯基]甘氨酰胺

描述

Synthesis Analysis

The synthesis of complex molecules like N2-(methylsulfonyl)-N2-(3-nitrophenyl)-N1-[2-(phenylthio)phenyl]glycinamide often involves multi-step reactions, including the formation of spiro-Meisenheimer adducts and their subsequent rearrangement. For example, NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide undergoes cyclization in methanol under specific conditions, leading to the formation of spiro-adducts, which can further react to produce various isomers through mechanisms such as base catalysis and opening by methanolic hydrogen chloride (Macháček, Hassanien, & Štěrba, 1986).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Studies on similar compounds have utilized X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) to characterize their structures. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was synthesized and characterized, providing insights into the molecular and chemical properties through theoretical calculations using density functional theory (DFT) (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

Chemical Reactions and Properties

N2-(methylsulfonyl)-N2-(3-nitrophenyl)-N1-[2-(phenylthio)phenyl]glycinamide can participate in various chemical reactions, such as nucleophilic addition, which is essential for forming carbon-nitrogen bonds and constructing complex organic molecules. Studies have shown that compounds with sulfonyl and nitro groups can undergo nucleophilic addition reactions with enolates, dimethylcuprate, and indole anion to afford substituted products in low to high yields (Pelkey, Barden, & Gribble, 1999).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of functional groups like sulfonyl and nitro can affect these properties significantly. For example, the structure and solvation studies of compounds with similar functional groups reveal insights into their behavior in different solvents and conditions, affecting their reactivity and applications in synthesis (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of N2-(methylsulfonyl)-N2-(3-nitrophenyl)-N1-[2-(phenylthio)phenyl]glycinamide, such as reactivity towards nucleophiles, electrophiles, and various reagents, are critical for its potential applications. The study of methylsulfonium compounds prepared through nucleophilic addition to styrene oxide and the reactions of these compounds in different conditions provides valuable insights into the mechanisms and outcomes of such reactions, highlighting the influence of sulfonyl and nitro groups on the chemical behavior of the molecules (Sheng, Horning, & Horning, 1984).

科学研究应用

破骨细胞生成抑制和骨质流失预防

一种新型化合物,N-苯基-甲基磺酰胺-乙酰胺 (PMSA),及其衍生物,包括 N-2-(3-乙酰苯基)-N-2-(甲基磺酰基)-N-1-[2-(苯硫基)苯基] 甘氨酰胺,已显示出破骨细胞抑制活性。这些化合物抑制骨髓源巨噬细胞中受体活化剂核因子 kappa B 配体 (RANKL) 诱导的破骨细胞分化,表明其作为绝经后骨质疏松症治疗剂的潜力 (Eunjin Cho 等人,2020 年)。

电化学性质

对具有强吸电子取代基的芳基砜的研究,如对硝基苯甲基砜,揭示了独特的电化学还原行为。这些化合物产生的自由基阴离子不会经历经典的两电子裂解,而是由于吸电子硝基和氰基取代基而参与其他反应 (J. Pilard 等人,2001 年)。

潜在杀虫活性

据报道,三溴甲基苯基砜衍生物的合成突出了卤代甲基磺酰基部分的结合,这在活性除草剂和杀菌剂中很常见。这些衍生物通过随后的硝化和反应,产生具有潜在杀虫活性的新型化合物 (Krzysztof M Borys 等人,2012 年)。

属性

IUPAC Name |

2-(N-methylsulfonyl-3-nitroanilino)-N-(2-phenylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-31(28,29)23(16-8-7-9-17(14-16)24(26)27)15-21(25)22-19-12-5-6-13-20(19)30-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGPKJVYOQRRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4620969.png)

![N-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4620977.png)

![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4620994.png)

![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)

![3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621031.png)

![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)

methylene]hydrazino}benzoic acid](/img/structure/B4621065.png)